BenchChemオンラインストアへようこそ!

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide

Medicinal chemistry Dopamine D2 receptor Structure–activity relationship

N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide (CAS 1311314-15-4) is a synthetic small molecule belonging to the 4-arylaminopiperidine class. Its core scaffold—a piperidin-4-yl-pyridazin-3-amine—places it within a well-characterized family of fast-dissociating dopamine D2 receptor antagonists developed for antipsychotic indications such as schizophrenia and bipolar disorder.

Molecular Formula C10H18Br2N4
Molecular Weight 354.08 g/mol
CAS No. 1311314-15-4
Cat. No. B1455425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
CAS1311314-15-4
Molecular FormulaC10H18Br2N4
Molecular Weight354.08 g/mol
Structural Identifiers
SMILESCN(C1CCNCC1)C2=NN=CC=C2.Br.Br
InChIInChI=1S/C10H16N4.2BrH/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H
InChIKeyVSOMNNOADTWOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine Dihydrobromide (CAS 1311314-15-4): Structural Identity and Pharmacological Lineage


N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide (CAS 1311314-15-4) is a synthetic small molecule belonging to the 4-arylaminopiperidine class . Its core scaffold—a piperidin-4-yl-pyridazin-3-amine—places it within a well-characterized family of fast-dissociating dopamine D2 receptor antagonists developed for antipsychotic indications such as schizophrenia and bipolar disorder [1]. The dihydrobromide salt form (molecular formula C₁₀H₁₈Br₂N₄, molecular weight 354.08 g/mol) is supplied as a versatile building block for medicinal chemistry research .

Why Generic Substitution Fails for N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine Dihydrobromide in D2 Antagonist Research


In the piperidin-4-yl-pyridazin-3-ylamine series, seemingly minor structural variations produce profound differences in receptor-binding kinetics, selectivity profiles, and in vivo efficacy. The prototypical compound JNJ-37822681—which bears a 3,4-difluorobenzyl group on the piperidine nitrogen and a 6-trifluoromethyl substituent on the pyridazine ring—achieves high D2 receptor affinity and a fast dissociation rate that is hypothesized to confer atypical antipsychotic properties with reduced extrapyramidal symptom liability [1]. The target compound lacks both the N-benzyl substituent and the 6-CF₃ group, yielding a free secondary amine on the piperidine ring and an unsubstituted pyridazine core. These structural differences fundamentally alter hydrogen-bonding capacity, lipophilicity, and steric occupancy within the D2 receptor orthosteric site, making direct interchange impossible without re-optimization of the full pharmacological profile [2].

Quantitative Differentiation of N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine Dihydrobromide from Closest Structural Analogs


Secondary Amine Handle Enables Downstream Derivatization: Comparison with N-Benzylated D2 Antagonist JNJ-37822681

The target compound bears a free secondary amine (piperidine N–H), whereas the clinically characterized analog JNJ-37822681 contains a 3,4-difluorobenzyl substituent at this position, which is a key pharmacophoric element for D2 receptor occupancy (ED₅₀ = 0.39 mg/kg in rat brain) [1]. The unsubstituted piperidine nitrogen in the target compound provides a synthetically tractable handle for diversification—alkylation, acylation, or sulfonylation—that is absent in JNJ-37822681. This chemical differentiation enables researchers to explore novel substitution vectors without competing with the benzyl-binding pocket [2].

Medicinal chemistry Dopamine D2 receptor Structure–activity relationship

Absence of 6-CF₃ Group Reduces Lipophilicity Compared to JNJ-37822681: Implications for Physicochemical Profiling

JNJ-37822681 incorporates a 6-trifluoromethyl group on the pyridazine ring, which contributes significantly to its lipophilicity and D2 receptor binding. The target compound lacks this substituent, carrying only hydrogen at the 6-position of pyridazine. In the broader patent series, the 6-CF₃ group was identified as an advantageous feature for D2 affinity (compounds with IC₅₀ < 1 μM were selected for further profiling), but its removal lowers calculated logP and may reduce metabolic liabilities associated with CYP-mediated oxidation of the pyridazine core [1][2].

Physicochemical properties Lipophilicity Drug design

D2 Receptor Antagonist Class Membership Validated via Patent-Disclosed Screening Cascade

Compounds within the piperidin-4-yl-pyridazin-3-ylamine series, including both N-methyl and N–H variants, were screened in a radioligand binding assay using [³H]spiperone and human D₂L receptor membranes. Compounds demonstrating IC₅₀ < 1 μM were advanced to a dissociation-rate assay adapted from Leysen and Gommeren (1984) and subsequently profiled against a panel of >50 GPCRs to confirm D2 selectivity [1]. Although specific IC₅₀ data for CAS 1311314-15-4 is not disclosed in the patent, the N-methyl substitution on the exocyclic amine is explicitly claimed (R² = methyl) as an embodiment of Formula (I), placing the target compound within the pharmacologically active D2 antagonist scope of the patent [2].

Dopamine D2 receptor Antipsychotic Fast dissociation

Dihydrobromide Salt Form Provides Superior Crystallinity and Handling Relative to Free Base

The target compound is supplied as the dihydrobromide salt (C₁₀H₁₆N₄·2HBr), which enhances crystallinity, aqueous solubility, and long-term storage stability compared to the free base form (CAS 1311569-52-4, molecular formula C₁₀H₁₆N₄, monoisotopic mass 192.14 Da) [1]. Vendor specifications confirm a purity of ≥95% and storage at 2–8°C sealed in dry conditions, consistent with the handling requirements of a hygroscopic dihydrobromide salt . JNJ-37822681, by contrast, is reported as the dihydrochloride salt, which may exhibit different hygroscopicity and dissolution profiles.

Salt selection Solid-state properties Formulation

Optimal Research Application Scenarios for N-Methyl-N-(piperidin-4-yl)pyridazin-3-amine Dihydrobromide Based on Structural Differentiation Evidence


D2 Receptor Antagonist Lead Optimization via Piperidine N–H Diversification

The free secondary amine on the piperidine ring enables systematic derivatization (N-alkylation, N-acylation, N-sulfonylation) to explore substituent effects on D2 receptor affinity and dissociation kinetics. This scaffold can serve as a starting point for generating focused libraries targeting the benzyl-binding subpocket identified in the JNJ-37822681 pharmacophore, without pre-installed N-substitution that would constrain chemical space [1].

Physicochemical Property Optimization Through Pyridazine 6-Position Functionalization

The absence of a 6-CF₃ (or other lipophilic) substituent on the pyridazine ring provides a clean slate for introducing polar or solubilizing groups (e.g., –OH, –OCH₃, –SO₂CH₃) aimed at reducing logP and mitigating CYP-mediated metabolism, which is a known liability of the 6-trifluoromethyl analog JNJ-37822681. The lower baseline lipophilicity of the target compound makes it a preferable entry point for property-driven optimization [2].

Salt-Form Benchmarking for CNS Drug Candidate Formulation

The dihydrobromide salt provides a well-defined, crystalline solid suitable for comparative salt-screening studies (e.g., dihydrochloride, mesylate, tosylate) to identify the optimal solid form for oral bioavailability and brain penetration. Researchers can use this compound to benchmark dissolution rate, hygroscopicity, and thermal stability against the dihydrochloride salt of JNJ-37822681 and other piperidin-4-yl-pyridazin-3-ylamine analogs .

Selectivity Profiling Against Off-Target GPCRs and Kinases

With a structurally minimized core relative to JNJ-37822681, the target compound is an ideal tool for deconvoluting the contribution of the pyridazin-3-amine scaffold itself versus N-benzyl and 6-CF₃ substituents to off-target binding at receptors associated with adverse effects (α₁, α₂, H₁, muscarinic, 5-HT₂C) as well as kinases. This enables rational polypharmacology assessment in early-stage CNS drug discovery [1][2].

Quote Request

Request a Quote for N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.